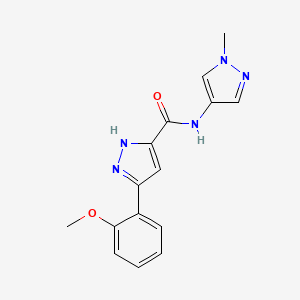![molecular formula C17H22N6O3S B14935337 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B14935337.png)
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a thiazolidine ring, a tetrazole ring, and a cyclohexane carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine. The tetrazole ring is often formed via a [3+2] cycloaddition reaction between an azide and a nitrile. The final compound is obtained by coupling the thiazolidine and tetrazole intermediates with a cyclohexane carboxamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the tetrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. The thiazolidine and tetrazole rings are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolidine and tetrazole derivatives, such as:
- Thiazolidinediones: Known for their antidiabetic properties.
- Tetrazole-based drugs: Used in various therapeutic applications, including hypertension and cancer .
Uniqueness
What sets N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Propriétés
Formule moléculaire |
C17H22N6O3S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O3S/c24-16(17(9-2-1-3-10-17)23-13-18-20-21-23)19-14-5-7-15(8-6-14)22-11-4-12-27(22,25)26/h5-8,13H,1-4,9-12H2,(H,19,24) |
Clé InChI |
LNVNOKPIWYUJIU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935255.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14935275.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B14935289.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B14935297.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B14935298.png)
![N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B14935305.png)
![N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B14935312.png)
![N-[(2E)-6-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14935324.png)
![(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(phenyl)methanone](/img/structure/B14935330.png)
![N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B14935338.png)
![N-(1H-indol-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14935342.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14935356.png)
![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935362.png)
